molecular formula C9H12O2 B1583370 4-Ethoxybenzyl alcohol CAS No. 6214-44-4

4-Ethoxybenzyl alcohol

Cat. No. B1583370
CAS RN: 6214-44-4
M. Wt: 152.19 g/mol
InChI Key: UKFLLQIRBABMKF-UHFFFAOYSA-N
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Patent
US04705900

Procedure details

4-Ethoxybenzyl alcohol (5 g) and concentrated hydrochloric acid (8.5 cm3) were vigorously stirred together for 30 minutes. The 2 phases were then allowed to separate, and the lower layer separated off, and diluted with chloroform. The organic solution was dried over anhydrous magnesium sulphate, and removal of the solvent by evaporation gave 4-ethoxybenzyl chloride (5.6 g). (This product is not stable on keeping, so was converted immediately to the phosphonium salt--see Example 12).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8]O)=[CH:6][CH:5]=1)[CH3:2].[ClH:12]>>[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:12])=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC1=CC=C(CO)C=C1
Name
Quantity
8.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the lower layer separated off
ADDITION
Type
ADDITION
Details
diluted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous magnesium sulphate, and removal of the solvent by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.